molecular formula C8H7BrO3 B7728132 1-(4-Bromophenyl)-2,2-dihydroxyethanone

1-(4-Bromophenyl)-2,2-dihydroxyethanone

Cat. No.: B7728132
M. Wt: 231.04 g/mol
InChI Key: ILCZYZUBDFQDDB-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2,2-dihydroxyethanone is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a dihydroxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2,2-dihydroxyethanone typically involves the bromination of phenylacetone followed by hydroxylation. One common method includes the reaction of 4-bromobenzaldehyde with ethylene glycol in the presence of an acid catalyst to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2,2-dihydroxyethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: Formation of 1-(4-bromophenyl)-2-hydroxyethanol.

    Substitution: Formation of 1-(4-methoxyphenyl)-2,2-dihydroxyethanone or 1-(4-cyanophenyl)-2,2-dihydroxyethanone.

Scientific Research Applications

1-(4-Bromophenyl)-2,2-dihydroxyethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-2,2-dihydroxyethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and dihydroxyethanone moiety play crucial roles in binding to active sites and modulating biological activity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades .

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)ethanol
  • 4-Bromophenylacetic acid
  • 1-(4-Bromophenyl)-2-hydroxyethanone

Uniqueness: 1-(4-Bromophenyl)-2,2-dihydroxyethanone is unique due to its dual hydroxyl groups, which confer distinct reactivity and binding properties compared to similar compounds. This makes it particularly valuable in applications requiring specific chemical interactions and biological activities .

Properties

IUPAC Name

1-(4-bromophenyl)-2,2-dihydroxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,8,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCZYZUBDFQDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501001179
Record name 1-(4-Bromophenyl)-2,2-dihydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501001179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80352-42-7
Record name 80352-42-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152032
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Bromophenyl)-2,2-dihydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501001179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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